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3-bromo-2,5-dithiophen-2-ylthiophene

Cat. No.: B1266009
CAS No.: 105125-00-6
M. Wt: 327.3 g/mol
InChI Key: FGBHDLKMGUOJBA-UHFFFAOYSA-N
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Description

Overview of Oligothiophenes and Polythiophenes as Building Blocks for Functional Materials

Oligothiophenes and their polymeric counterparts, polythiophenes, are classes of conjugated polymers that have garnered significant attention for their use in organic electronics. numberanalytics.com These materials are characterized by a backbone of repeating thiophene (B33073) units, which are five-membered aromatic rings containing a sulfur atom. wikipedia.org This structure allows for the delocalization of π-electrons along the polymer chain, a key feature for charge transport. wikipedia.org

The versatility of thiophene chemistry allows for the synthesis of a wide array of derivatives with tunable electronic and optical properties. scispace.com By modifying the molecular structure, researchers can engineer materials for specific applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. numberanalytics.comacs.org The ability to process these materials from solution at low temperatures offers a significant advantage over traditional inorganic semiconductors. mit.edu

Role of Bromine Substitution in Modulating Electronic and Reactivity Profiles of Thiophene Derivatives

The introduction of halogen atoms, particularly bromine, onto the thiophene ring is a powerful strategy for fine-tuning the properties of these materials. Bromination of thiophenes is an electrophilic substitution reaction, and its regioselectivity can be controlled to a certain extent. numberanalytics.comresearchgate.net The bromine atom acts as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions, such as Suzuki and Stille couplings. google.comresearchgate.net This allows for the construction of more complex and extended π-conjugated systems. nih.gov

From an electronic perspective, the electronegative nature of bromine can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the thiophene derivative. This modulation is crucial for optimizing the performance of electronic devices by facilitating efficient charge injection and transport. Furthermore, the presence of bromine can impact the solid-state packing of the molecules, which in turn affects the bulk charge mobility.

Contextualization of 3-Bromo-2,5-dithiophen-2-ylthiophene within Advanced Organic Materials Research

This compound, a terthiophene derivative, represents a specific example of a halogenated oligothiophene. Terthiophene itself is a well-studied oligomer of thiophene. wikipedia.org The strategic placement of a bromine atom on the central thiophene ring of a terthiophene backbone provides a reactive site for further chemical modification. This allows for the synthesis of precisely defined, larger conjugated structures. The isomeric purity of such well-defined oligomers is a distinct advantage over their polymeric analogs, enabling more detailed structure-property relationship studies. acs.org

This specific brominated terthiophene can serve as a key building block for creating advanced materials for organic electronics. For instance, it can be used in the synthesis of donor-acceptor copolymers, where the terthiophene unit acts as the electron-donating segment. The ability to precisely control the chemical structure and, consequently, the electronic properties makes this compound and similar compounds valuable tools in the ongoing development of high-performance organic electronic devices. rsc.org

Historical Development and Evolution of Terthiophene Chemistry

The study of thiophene and its polymers has a rich history. The initial synthesis of polythiophene was reported in the early 1980s through methods like Kumada cross-coupling and electropolymerization. oup.comscilit.com These early polythiophenes were often insoluble and difficult to process, which limited their practical applications. rsc.org A significant breakthrough came with the introduction of soluble polyalkylthiophenes in the mid-1980s. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7BrS3 B1266009 3-bromo-2,5-dithiophen-2-ylthiophene CAS No. 105125-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,5-dithiophen-2-ylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrS3/c13-8-7-11(9-3-1-5-14-9)16-12(8)10-4-2-6-15-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBHDLKMGUOJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909353
Record name 2~3~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105125-00-6
Record name 2,2':5',2''-Terthiophene, 3'-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105125006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2~3~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 2,5 Dithiophen 2 Ylthiophene and Analogous Structures

Direct Bromination Approaches for Terthiophene Scaffolds

Direct bromination is a common strategy to introduce bromine atoms onto thiophene-based molecules. The high reactivity of the thiophene (B33073) ring towards electrophilic substitution makes this a feasible approach, though control of regioselectivity is a critical challenge.

Regioselective Bromination via N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds, including oligothiophenes. organic-chemistry.org It is favored over elemental bromine (Br₂) because it provides a low, constant concentration of bromine, which can help minimize over-bromination and side reactions. scispace.com The electrophilic bromination of thiophene and its oligomers preferentially occurs at the α-positions (carbons 2 and 5) adjacent to the sulfur atom, as these positions are the most electronically rich and activated towards electrophilic attack. researchgate.net

For a 2,2':5',2''-terthiophene scaffold, the terminal α-positions (5 and 5'') are the most reactive sites. scispace.comnih.gov The synthesis of 2,5-bis(5-bromo-2-thienyl)thiophene, a dibrominated analog, is achieved by reacting terthiophene with two equivalents of NBS in a suitable solvent like chloroform (B151607). nih.govresearchgate.net To achieve mono-bromination and synthesize the target molecule, 3-bromo-2,5-dithiophen-2-ylthiophene (assuming bromination occurs on a terminal thiophene ring), careful control over the stoichiometry, typically using one equivalent of NBS, is essential. scispace.com However, achieving high selectivity for mono-bromination can be challenging, often resulting in a mixture of unreacted starting material, the desired mono-brominated product, and di-brominated byproducts. scispace.com

Considerations for Reaction Conditions and Selectivity Control in Halogenation

Controlling the regioselectivity and the degree of bromination on a terthiophene scaffold is highly dependent on the reaction conditions. nih.gov Several factors must be carefully optimized to favor the formation of the desired mono-brominated product.

Solvent Choice: The solvent plays a crucial role in modulating the reactivity of NBS and influencing the reaction pathway.

Non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are frequently used. Reactions in these solvents can sometimes lead to mixtures of products. scispace.comresearchgate.net

Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) can enhance the selectivity of bromination. scispace.comtcichemicals.com Using NBS in DMF has been reported as a mild and selective method for the mono-bromination of reactive aromatic compounds. scispace.com Similarly, acetonitrile is a common solvent for regioselective bromination reactions. nih.govtcichemicals.com

Temperature: Reaction temperature is a key parameter for controlling selectivity. Electrophilic aromatic brominations are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. tcichemicals.com This controlled temperature profile can help prevent undesirable side reactions and the formation of over-halogenated products. nih.gov

Stoichiometry and Addition Method: The molar ratio of the substrate to NBS is the most direct way to control the number of bromine atoms added. For mono-bromination, a 1:1 stoichiometry is theoretically required. nih.gov However, due to competitive di-bromination, it may be necessary to use a slight excess of the terthiophene substrate. The method of addition is also important; slow, dropwise addition of the NBS solution to the substrate can help maintain a low concentration of the brominating agent, favoring mono-substitution.

Additives and Catalysts: While often not required for activated systems like thiophenes, the use of acid catalysts or silica (B1680970) gel can influence the outcome of NBS brominations. nih.gov For instance, NBS in the presence of silica gel has been used for regioselective electrophilic aromatic brominations. nih.gov

The following table summarizes reaction conditions used for the bromination of thiophene and related aromatic systems, which are instructive for the synthesis of this compound.

SubstrateBrominating AgentSolventTemperatureOutcomeReference(s)
2-Methylbenzo[b]thiopheneNBS (1.03 eq)Acetonitrile0 °C to RT3-Bromo-2-methylbenzo[b]thiophene (99% yield) tcichemicals.com
TerthiopheneNBS (2.0 eq)ChloroformRoom Temp2,5-Bis(5-bromo-2-thienyl)thiophene nih.gov
Oligothiophenes (bi-, ter-)NBS (1.0 eq)DMFRoom TempMixture of mono- and di-bromo products scispace.com
CatecholNBS (1.0 eq)Acetonitrile-30 °C to RT4-Bromobenzene-1,2-diol (100% yield) nih.gov
ThiopheneNBS (2.0 eq)HFIPRoom Temp2,5-Dibromothiophene (B18171) (89% yield) researchgate.net

Cross-Coupling Strategies for Terthiophene Core Construction

An alternative to direct bromination involves constructing the terthiophene core through carbon-carbon bond-forming reactions. These methods offer greater control over the final structure, allowing for the precise placement of the bromine atom by using a pre-brominated monomer in the coupling reaction. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose. nih.gov

Suzuki-Miyaura Coupling Reactions for Thiophene-Thiophene Linkages

The Suzuki-Miyaura coupling is one of the most widely used methods for synthesizing biaryl and heteroaryl compounds, including oligothiophenes. nih.gov The reaction creates a C-C bond between an organoboron species (like a boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base. nih.govrsc.org To synthesize this compound, one could couple a suitably substituted thiophene boronic acid with a dibrominated thiophene, or a bromothiophene boronic acid with another bromothiophene.

The core of the Suzuki reaction involves the coupling of a nucleophilic organoboron component with an electrophilic halide component. rsc.org For thiophene systems, this typically involves reacting a thiophene boronic acid or a more stable thiophene boronic acid pinacol (B44631) ester with a brominated thiophene. nih.gov

The synthesis of a terthiophene can be achieved by coupling 2-thiophene boronic acid with 2,5-dibromothiophene. nih.gov To generate the target molecule, this compound, a more strategic approach would be required, for example, by coupling 3-bromo-2-thiopheneboronic acid with a 2-bromo-5-(thiophen-2-yl)thiophene intermediate.

Key components of the Suzuki-Miyaura reaction for this purpose include:

Palladium Catalyst: Complexes such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly employed. rsc.org

Base: An inorganic base is required to facilitate the transmetalation step. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃). rsc.org

Solvent System: The reaction is often performed in a two-phase solvent system, such as 1,4-dioxane/water or dimethoxyethane (DME)/water, to dissolve both the organic substrates and the inorganic base. rsc.org

The table below illustrates typical conditions for Suzuki-Miyaura couplings involving thiophene derivatives.

Aryl HalideBoron ReagentCatalyst (mol%)Base (eq)SolventYieldReference(s)
2-Bromo-5-(bromomethyl)thiophenePhenylboronic acidPd(PPh₃)₄ (2.5%)K₃PO₄ (2.0)1,4-Dioxane/H₂O76% rsc.org
2,5-Dibromothiophene2-Thiophene boronic acidNot specifiedNot specifiedNot specified40% nih.gov
2-Bromothiophene (B119243)4-Fluorophenylboronic ester(AntPhos)Pd(cinnamyl)Cl (2%)TMSOK (2.4)1,4-Dioxane91% nih.gov
2-Bromothiophene2-Thiophene boronic acidPd(dppf)Cl₂ (10%)K₂CO₃ (2.0)DME/H₂OGood nih.gov (Implied)

Stille Coupling Reactions for Thiophene-Thiophene Linkages

The Stille coupling reaction is another powerful palladium-catalyzed method for forming C-C bonds, particularly in the synthesis of conjugated polymers and oligomers. organic-chemistry.orglibretexts.org This reaction involves the coupling of an organotin (stannane) compound with an organic halide. wikipedia.org For the synthesis of a terthiophene structure, a brominated thiophene can be reacted with a stannylated thiophene. For instance, 2,5-bis(trimethylstannyl)thiophene (B1590012) could be coupled with two equivalents of a bromothiophene to build the oligomer chain.

The mechanism of the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. harvard.edu A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups, and the reaction conditions are generally mild. libretexts.org However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.orgharvard.edu

Typical components for a Stille coupling include:

Palladium Catalyst: Pd(PPh₃)₄ is a very common and effective catalyst for Stille reactions. harvard.edu

Solvents: Anhydrous polar aprotic solvents like DMF or THF are typically used.

Additives: In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) are used to accelerate the transmetalation step, which is often the rate-determining step of the catalytic cycle. organic-chemistry.orgwikipedia.orgharvard.edu

The following table provides examples of conditions used in Stille coupling for the synthesis of thiophene-containing materials.

Organic HalideOrganostannaneCatalyst (mol%)AdditiveSolventYieldReference(s)
Aryl Iodide2-(Tributylstannyl)tellurophenePd(PPh₃)₄CuIDMFNot specified harvard.edu (General)
Iodo-N-SEM-purineVinyltributylstannanePd₂(dba)₃ (3.5%)AsPh₃, CuIDMF55% harvard.edu
Aryl BromideOrganotin ReagentPd(PPh₃)₄-PEG 400NonePEG 400High organic-chemistry.org
2,5-Dibromothiophene2,5-Bis(trimethylstannyl)thiopheneNot specifiedNot specifiedNot specifiedNot specified nih.gov (Implied)

Synthesis of Precursors and Intermediates for this compound

The efficient construction of this compound relies on the availability of key precursors, including specifically brominated thiophene units and the core dithiophene or terthiophene scaffolds.

Brominated thiophenes are fundamental building blocks for the synthesis of more complex oligothiophenes. The position of the bromine atom(s) on the thiophene ring dictates the final structure of the target molecule.

2-Bromothiophene and 2,5-Dibromothiophene: These can be prepared by the direct bromination of thiophene. For example, 2,5-dibromothiophene can be synthesized by reacting 3-hexylthiophene (B156222) with hydrobromic acid and hydrogen peroxide. chemicalbook.com Another method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). newcastle.edu.au

3-Bromothiophene (B43185): Unlike its 2-bromo isomer, 3-bromothiophene cannot be synthesized by direct bromination of thiophene. wikipedia.orgorgsyn.orggoogle.com A common method for its preparation is the debromination of 2,3,5-tribromothiophene, which is itself obtained from the exhaustive bromination of thiophene. wikipedia.orgorgsyn.org Another route involves the isomerization of 2-bromothiophene. google.com

Substituted Bromothiophenes: The synthesis of substituted bromothiophenes, such as 2,5-dibromo-3-alkylthiophene, is crucial for introducing functionality and improving the solubility of the final oligomeric or polymeric materials. newcastle.edu.au These are often prepared by the bromination of the corresponding 3-alkylthiophene. newcastle.edu.au

Starting MaterialReagent(s)ProductReference
ThiopheneBromine2,3,5-Tribromothiophene orgsyn.org
2,3,5-TribromothiopheneZinc, Acetic Acid3-Bromothiophene orgsyn.org
3-HexylthiopheneHBr, H₂O₂2,5-Dibromo-3-hexylthiophene (B54134) chemicalbook.com
3-HexylthiopheneN-Bromosuccinimide, DMF2,5-Dibromo-3-hexylthiophene newcastle.edu.au

This table summarizes common methods for the preparation of brominated thiophene precursors.

The core dithiophene or terthiophene structures can be assembled using various coupling strategies prior to the introduction of the bromine atom, or they can be formed by coupling pre-brominated units.

One approach is the "building blocks" method, where smaller thiophene units are coupled together. acs.org For example, 5-bromo-2,2'-bithiophene (B1298648) is a key intermediate that can be synthesized from 2,2'-bithiophene. chemicalbook.com This brominated bithiophene can then be further functionalized or coupled to form longer oligomers.

Alternatively, the "ring closure" approach offers a different strategy. The Fiesselmann reaction, for instance, can be used to construct substituted 2,2′-bithiophene- and 2,2′:5′,2″-terthiophene-5-carboxylic acids and esters. acs.org This method can be more versatile than the building blocks approach, which is often limited by the commercial availability of starting materials. acs.org

Palladium-catalyzed one-pot 2,5-diheteroarylation of 2,5-dibromothiophene derivatives provides a direct route to 2,5-di(thienyl)thiophenes (terthiophenes). d-nb.info This method has been shown to be effective with a variety of heteroaryl coupling partners, including thiophenes. d-nb.info

ReactantsMethodProductReference
2,2'-BithiopheneBromination (e.g., with NBS)5-Bromo-2,2'-bithiophene chemicalbook.com
2,5-Dibromothiophene, ThiophenePalladium-catalyzed direct arylation2,5-Di(thienyl)thiophene d-nb.info
Functionalized thiophene precursorsFiesselmann ring closureSubstituted bithiophenes and terthiophenes acs.org

This table outlines different strategies for constructing dithiophene and terthiophene backbones.

Advanced Synthetic Protocols and Mechanistic Insights

Research in the synthesis of thiophene-based materials is continuously evolving, with a focus on developing more efficient, selective, and sustainable methods. Advanced protocols often involve fine-tuning catalyst systems, exploring novel reaction conditions, and gaining a deeper understanding of reaction mechanisms.

Regioregularity in Polythiophenes: For applications in electronics, the regioregularity of polythiophenes is crucial. nih.govresearchgate.net Head-to-tail (HT) coupling in poly(3-alkylthiophene)s leads to more ordered structures and improved electronic properties. nih.gov Significant effort has been dedicated to developing polymerization methods that yield highly regioregular polymers. researchgate.netnih.gov

Mechanistic Studies: Understanding the mechanisms of the coupling reactions is key to optimizing them. For the Stille reaction, it is known that the transmetalation step is often rate-limiting. rsc.orgwiley-vch.de Mechanistic investigations of direct arylation polymerization suggest that the reaction can proceed through different pathways depending on the specific substrates and conditions, with the concerted metalation-deprotonation (CMD) model being widely accepted. unipd.it Recent studies on Stille P-C coupling polycondensation have revealed that the phosphorus electrophile can significantly alter the reactivity of the palladium catalyst compared to traditional C-C coupling. nih.gov

Flow Chemistry: The application of flow chemistry to the synthesis of thiophene derivatives, such as the direct arylation of thiophenes, offers advantages in terms of scalability, safety, and process control. unipd.it Flow reactors can lead to improved reaction efficiency and higher productivity compared to batch processes. newcastle.edu.au For example, the synthesis of 2,5-dibromo-3-hexylthiophene has been successfully demonstrated in a low-pressure flow reactor with significantly higher space-time yields than conventional batch methods. newcastle.edu.au

These advanced protocols and mechanistic insights are paving the way for the design and synthesis of novel thiophene-based materials with tailored properties for a wide range of applications.

Lithium-Halogen Exchange Reactions and Subsequent Quenching

Lithium-halogen exchange is a fundamental and powerful technique for the formation of organolithium compounds, which are highly reactive and valuable intermediates in organic synthesis. numberanalytics.com This reaction involves the exchange of a halogen atom, typically bromine or iodine, with a lithium atom from an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). numberanalytics.comresearchgate.net The process is particularly effective for aryl halides and is driven by the formation of a more stable organolithium species. researchgate.net

In the context of thiophene chemistry, lithium-halogen exchange is widely used to generate lithiated thiophenes that can then be reacted with various electrophiles to introduce a wide range of functional groups. nih.govacs.org For instance, the treatment of a brominated thiophene with n-BuLi at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) rapidly produces the corresponding thienyllithium derivative. chemicalforums.com This intermediate can subsequently be "quenched" with an electrophile to form a new carbon-carbon or carbon-heteroatom bond.

The synthesis of a molecule like this compound could be envisioned starting from a dibrominated terthiophene precursor. A selective lithium-halogen exchange at one of the bromine positions, followed by quenching with a proton source (like water or methanol), would yield the mono-brominated target compound. Alternatively, starting from 3-bromo-2,2'-bithiophene, lithiation of the 5-position followed by coupling with 2-bromothiophene could be a potential route. Studies on bromothiophene-2-carboxylic acids have shown that deprotonation can be faster than metal-halogen exchange, a factor that must be considered when multiple reactive sites are present. nih.govacs.org

Table 1: Representative Conditions for Lithium-Halogen Exchange in Thiophene Derivatives

Starting Material Reagent Solvent Temperature Intermediate Subsequent Reaction Ref
Aryl Bromide n-Butyllithium THF / Ether -78 °C Aryllithium Quenching with electrophile chemicalforums.com
3-Bromothiophene-2-carboxylic acid t-Butyllithium Not specified Not specified 3-Lithiothiophene-2-carboxylate Addition to chalcogenoxanthones nih.govacs.org

Metal-Catalyzed C-C and C-S Bond Formations

Metal-catalyzed cross-coupling reactions are indispensable for the synthesis of bi-aryl and oligo-aryl compounds, including oligothiophenes. researchgate.net Palladium- and nickel-based catalysts are particularly prominent in forming C-C bonds, while copper and palladium are often used for C-S bond formation. nih.govacsgcipr.orgrsc.org

The construction of the 2,5-dithiophen-2-ylthiophene (B107007) (terthiophene) backbone can be efficiently achieved using Suzuki, Stille, or Kumada coupling reactions. rsc.orgresearchgate.net A typical Suzuki reaction for this purpose might involve the palladium-catalyzed coupling of a thiophene-2-boronic acid with a dibromothiophene, or the coupling of 5-bromo-2,2'-bithiophene with a thiophene-2-boronic acid. researchgate.net For example, the synthesis of 2-bromo-3-methyl-5-arylthiophenes has been successfully demonstrated using a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base in a dioxane/water solvent system. researchgate.net The synthesis of regioregular polythiophenes often relies on Kumada catalyst-transfer polycondensation, where a Grignard reagent of a brominated thiophene is polymerized using a nickel catalyst like Ni(dppp)Cl₂. rsc.org

While C-C coupling builds the core structure, C-S bond formation is also critical in thiophene chemistry. nih.gov Metal-catalyzed reactions can create thioethers from thiols and aryl halides. acsgcipr.org In some cases, transition metal catalysts can even mediate C-S bond cleavage, leading to novel C-C bond formations, as seen in the polymerization of 2-phenylsulfinyl-3-hexylthiophene. rsc.org The general mechanism for metal-catalyzed arylation of thiols involves the oxidative addition of the metal catalyst to the aryl halide, coordination of the thiol, and subsequent reductive elimination to yield the thioether product. acsgcipr.org

The bromination of the terthiophene backbone to yield this compound can be accomplished using standard brominating agents like N-Bromosuccinimide (NBS). For instance, 3-hexylthiophene has been selectively brominated at the 2-position using NBS in acetic acid. researchgate.net

Table 2: Examples of Metal-Catalyzed Reactions for Thiophene Functionalization

Reaction Type Catalyst Reactants Product Type Ref
Suzuki Coupling Pd(PPh₃)₄ 2,5-Dibromo-3-methylthiophene, Arylboronic acid 2-Bromo-5-aryl-3-methylthiophene researchgate.net
Kumada Polycondensation Ni(dppp)Cl₂ 2-Bromo-5-iodo-3-alkylthiophene, iPrMgCl Regioregular polythiophene rsc.org
C-S Bond Cleavage/Polymerization [CpNiCl(SIPr)] 2-Bromo-5-phenylsulfonyl-3-hexylthiophene Poly(3-hexylthiophene) rsc.org

Intramolecular Cyclization Reactions in Related Systems

Intramolecular cyclization reactions are a key strategy for synthesizing complex, fused-ring systems from linear precursors like oligothiophenes. researchgate.netmdpi.com These reactions can be promoted by various means, including heat (pyrolysis), metals, or reagents like iodine. researchgate.netacs.org While not a direct method for synthesizing the acyclic this compound, these cyclizations are a significant transformation that analogous structures undergo, particularly in the synthesis of functional materials like helicenes and circulenes. acs.org

For example, thiophene-based dibromo acs.orghelicenes have been shown to undergo intramolecular cyclization through palladium-mediated reductive cyclization or tributyltin hydride-mediated radical cyclization to form quasi- researchgate.netcirculenes. acs.org Another common strategy involves the Gewald synthesis, which produces 2-aminothiophenes through the condensation of a ketone with a β-ketonitrile, followed by cyclization with elemental sulfur. derpharmachemica.com This highlights a classical method of forming the thiophene ring itself from acyclic precursors. derpharmachemica.com

More broadly, metal-catalyzed cycloisomerization of functionalized alkynes bearing a sulfur atom is a powerful, atom-economical route to substituted thiophenes. researchgate.netmdpi.com For instance, PdI₂/KI systems can catalyze the cycloisomerization of (Z)-2-en-4-yne-1-thiols to create substituted thiophenes. researchgate.net These methods demonstrate the versatility of cyclization strategies in building the thiophene core structure, which can then be further functionalized. researchgate.net

Table 3: Intramolecular Cyclization Methods in Thiophene Chemistry

Reaction Type Precursor Conditions/Reagents Product Ref
Reductive Cyclization Thiophene-based dibromo acs.orghelicene Pd(OAc)₂, P(o-tol)₃, Et₃N Quasi- researchgate.netcirculene acs.org
Radical Cyclization Thiophene-based dibromo acs.orghelicene Bu₃SnH, AIBN Quasi- researchgate.netcirculene acs.org
Gewald Synthesis α-Methylene ketone, Acrylonitrile, Sulfur Base (e.g., Amine) 2-Aminothiophene derpharmachemica.com

Theoretical and Computational Studies of 3 Bromo 2,5 Dithiophen 2 Ylthiophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of molecules at the atomic and electronic levels. For complex organic molecules like 3-bromo-2,5-dithiophen-2-ylthiophene, these computational methods offer insights that can guide experimental synthesis and characterization.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of medium to large-sized molecules, providing a balance between accuracy and computational cost. DFT studies on thiophene-based oligomers are common for predicting their performance in electronic applications. For instance, calculations are often performed using the Gaussian 09 software package, employing functionals like B3LYP in conjunction with basis sets such as 6-31G(d) to optimize molecular geometries and calculate electronic properties. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap is generally associated with higher chemical reactivity and is a desirable trait for materials used in organic electronics.

Theoretical calculations for thiophene (B33073) derivatives provide valuable data on these parameters. For example, in a study on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, DFT calculations were used to determine the HOMO and LUMO energies. scispace.comresearchgate.net Similarly, for other thiophene-based compounds, the HOMO-LUMO gap has been computationally determined to understand charge transfer within the molecule. researchgate.net These calculations are essential for designing materials with tailored electronic properties for applications like organic solar cells. researchgate.net

Table 1: Theoretical Electronic Properties of Thiophene Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Method/Basis Set
3-bromo-2-methyl-5-(4-nitrophenyl)thiophene -0.30456 (Ionization Potential) N/A N/A B3LYP
3-bromo-2-hydroxypyridine (gas phase) -6.880 -1.475 5.406 DFT/B3LYP/6-311++G(d,p) mdpi.com

Note: The data presented is for related thiophene and heterocyclic compounds to illustrate the application of the methodology, as specific values for this compound are not available in the provided sources.

The three-dimensional structure, including bond lengths, bond angles, and dihedral angles, dictates the physical and chemical properties of a molecule. DFT is used to find the most stable conformation by optimizing the molecular geometry. For conjugated systems like oligothiophenes, the torsional angles between adjacent rings are particularly important as they affect the extent of π-electron delocalization and, consequently, the electronic properties. In the crystal structure of a related compound, 2,5-bis(5-bromo-2-thienyl)thiophene, the molecule was found to be planar, which maximizes conjugation. researchgate.net Theoretical studies on similar chalcone derivatives containing a 3-bromothiophene (B43185) moiety have also shown good agreement between DFT-calculated geometries and experimental X-ray diffraction data.

Understanding the distribution of electron density is key to predicting a molecule's reactivity and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps, calculated using DFT, visualize the charge distribution and are used to identify electrophilic and nucleophilic sites. mdpi.com The analysis of HOMO and LUMO surfaces reveals the regions of the molecule involved in electron donation and acceptance, respectively. In donor-acceptor systems, the HOMO is typically localized on the electron-donating part, while the LUMO is on the electron-accepting part, facilitating intramolecular charge transfer (ICT). nih.gov

Time-Dependent DFT (TD-DFT) for Optical Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties, such as electronic absorption spectra. rsc.org By simulating the UV-Vis spectrum, researchers can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net This is crucial for designing materials for optical applications, such as organic light-emitting diodes (OLEDs) and solar cells. TD-DFT calculations have been successfully applied to various thiophene derivatives to interpret their experimental electronic spectra and understand the nature of electronic transitions. mdpi.comresearchgate.net

Computational Studies of Nonlinear Optical (NLO) Behavior

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. nih.gov Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, can exhibit significant NLO responses. Computational chemistry plays a vital role in the design and screening of potential NLO materials by calculating properties like polarizability and hyperpolarizability.

The first-order hyperpolarizability (β) is a key metric for second-order NLO activity, while the third-order hyperpolarizability (γ) describes third-order effects. DFT calculations can predict these values, helping to identify promising candidates for experimental investigation. researchgate.net Studies on various organic compounds have shown that intramolecular charge transfer enhances NLO activity. researchgate.net For thiophene-based chalcones, DFT has been used to compute electric dipole moments, polarizability, and hyperpolarizability, indicating their potential as NLO materials. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
2,5-bis(5-bromo-2-thienyl)thiophene
3-bromo-2-methyl-5-(4-nitrophenyl)thiophene
Poly(3-octylthiophene-2,5-diyl)

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content with detailed research findings and data tables as requested under the specified outline. The required information to populate the sections on Molecular Dynamics Simulations, Structure-Property Relationship Elucidation, and Computational Validation for this exact molecule does not appear to be present in published scientific literature.

Functionalization Strategies and Derivative Synthesis from 3 Bromo 2,5 Dithiophen 2 Ylthiophene

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the central thiophene (B33073) ring of 3-bromo-2,5-dithiophen-2-ylthiophene is a versatile site for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in extending the conjugation of the terthiophene system and introducing specific electronic or physical properties.

Suzuki Coupling for Aryl/Heteroaryl Functionalization

The Suzuki coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds, typically boronic acids or esters. researchgate.net In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 3-position. The general reaction scheme involves the palladium-catalyzed coupling of the brominated terthiophene with an arylboronic acid in the presence of a base.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. Common catalysts include palladium complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov The reaction conditions are generally mild and tolerant of a wide range of functional groups on the coupling partners. researchgate.net

Table 1: Examples of Suzuki Coupling Reactions with Brominated Thiophenes

Aryl Boronic Acid Catalyst Base Solvent Yield (%) Reference
Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O Moderate to Excellent nih.gov
3,5-Difluorophenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 61 nih.gov

This table presents data for related brominated thiophene compounds to illustrate typical reaction conditions and outcomes for Suzuki coupling.

Stille Coupling for Broad Substituent Introduction

The Stille coupling reaction provides a versatile method for forming carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgikm.org.my This reaction is particularly useful for introducing a wide variety of substituents, including alkyl, vinyl, aryl, and heteroaryl groups, onto the terthiophene backbone at the bromine position. beilstein-journals.org

The mechanism of the Stille reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. ikm.org.my Organostannanes are stable, and the reaction conditions are generally mild and tolerant of many functional groups. organic-chemistry.org However, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.org

Table 2: General Conditions for Stille Coupling of Aryl Bromides

Organostannane Catalyst Ligand Solvent Temperature (°C) Reference
Tributyl(aryl)stannane Pd₂(dba)₃ P(t-Bu)₃ Toluene 80-110 harvard.edu
Trimethyl(vinyl)stannane Pd(PPh₃)₄ - THF 60-80 libretexts.org

This table provides an overview of typical conditions used in Stille coupling reactions involving aryl bromides.

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org For this compound, the Sonogashira coupling enables the introduction of various alkynyl groups, which can significantly influence the electronic and photophysical properties of the resulting molecule.

The reaction is valued for its mild conditions and high functional group tolerance. organic-chemistry.orgwikipedia.org The general procedure involves reacting the brominated terthiophene with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (such as CuI), and an amine base like triethylamine or diisopropylamine. scirp.org

Table 3: Typical Catalysts and Conditions for Sonogashira Coupling of Aryl Bromides

Alkyne Palladium Catalyst Copper Co-catalyst Base Solvent Temperature (°C) Reference
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF/DMF 25-100 scirp.org
Trimethylsilylacetylene Pd(PPh₃)₄ CuI i-Pr₂NH Toluene 50-80 beilstein-journals.org

This table illustrates common catalysts and conditions employed in Sonogashira coupling reactions with aryl bromides.

Grignard Reactions for Alkyl/Aryl Chain Introduction

Grignard reagents, formed by the reaction of an organic halide with magnesium metal, are potent nucleophiles that can be used to introduce alkyl and aryl chains. In a process known as Grignard metathesis (GRIM), a Grignard reagent can react with an aryl halide, such as this compound, in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond. This method is particularly useful for creating regioregular poly(3-alkylthiophene)s when applied to di-brominated thiophene monomers. cmu.edu

The reaction of 2,5-dibromo-3-alkylthiophenes with a Grignard reagent leads to the formation of a mixture of metalated regioisomers. cmu.edu The subsequent addition of a catalyst, such as Ni(dppp)Cl₂, initiates polymerization. cmu.edu While this is a common application, the principle can be applied to the monofunctionalization of this compound to introduce a single alkyl or aryl group.

C-H Functionalization of Other Positions on the Terthiophene Backbone

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, avoiding the pre-functionalization steps often required in traditional cross-coupling reactions. d-nb.info For the 2,5-dithiophen-2-ylthiophene (B107007) backbone, the C-H bonds at the α-positions of the terminal thiophene rings are the most reactive and can be selectively functionalized.

Direct arylation, a subset of C-H functionalization, allows for the formation of C-C bonds between two unfunctionalized arenes. core.ac.uk In the case of the terthiophene core, this can be used to introduce aryl substituents at the available α-positions. Palladium catalysts are commonly employed for this transformation, often in the presence of a base and a ligand. nih.gov

For instance, the direct arylation of thiophene derivatives with aryl bromides can be achieved using a palladium catalyst and a base like potassium acetate (KOAc) in a solvent such as dimethylacetamide (DMA). beilstein-journals.org This approach offers a greener alternative to traditional cross-coupling methods by reducing the number of synthetic steps and the generation of organometallic waste. beilstein-journals.org

Derivatization for Enhanced Solubility and Processability

A significant challenge in the application of oligothiophenes and their polymers is their often-poor solubility in common organic solvents, which hinders their processability for device fabrication. To address this, various derivatization strategies are employed to enhance solubility.

One common approach is the introduction of flexible alkyl or alkoxy side chains onto the thiophene backbone. These side chains increase the entropy of the molecule and disrupt intermolecular packing, thereby improving solubility. acs.org For instance, the synthesis of poly(3',4'-dibutyl-2,2':5',2''-terthiophene) results in a soluble polythiophene derivative. acs.org

Another strategy involves the incorporation of functional groups that can undergo post-polymerization modification. For example, monomers bearing "clickable" groups, such as azides or alkynes, can be polymerized and subsequently functionalized with a variety of solubility-enhancing moieties. beilstein-journals.org This "electro-click" modification approach has been used to introduce fluorinated alkyl chains or ionic groups to render polymers soluble in different media. beilstein-journals.org Furthermore, the introduction of bulky or solubilizing groups via the cross-coupling reactions described in section 6.1 can also significantly improve the processability of the resulting terthiophene derivatives.

Synthesis of Multifunctional Terthiophene-Based Monomers

The strategic functionalization of this compound, also known as 3'-bromo-2,2':5',2''-terthiophene, is a cornerstone in the development of advanced materials for organic electronics. The bromine atom on the central thiophene ring serves as a highly versatile reactive site, enabling the introduction of a wide array of functional groups through various synthetic methodologies. This allows for the precise tuning of the electronic, optical, and morphological properties of the resulting polymers. The synthesis of multifunctional monomers from this precursor is particularly crucial, as it allows for the creation of materials with tailored properties for specific applications, such as biosensors, organic photovoltaics, and field-effect transistors.

The primary route for the derivatization of this compound involves palladium-catalyzed cross-coupling reactions. nih.govbeilstein-journals.org These reactions are highly efficient for forming carbon-carbon bonds and are compatible with a broad range of functional groups, making them ideal for constructing complex, multifunctional monomers. nih.gov Among these, the Suzuki and Stille coupling reactions are the most widely exploited methods. nih.govbeilstein-journals.org

The Suzuki reaction, which couples an organoboron compound with an organohalide, is particularly favored due to its mild reaction conditions, commercial availability of a vast library of boronic acids and esters, and exceptional tolerance for various functional moieties. nih.gov This tolerance is a key advantage, as it permits the coupling of the bromo-terthiophene core with molecules that already bear other desired functionalities, such as esters, aldehydes, or protected amines, without requiring extensive protection-deprotection steps.

A key strategy for creating multifunctional monomers involves a one-pot synthesis to introduce a reactive functional group that can be further modified post-polymerization. For instance, 3'-bromo-2,2':5',2''-terthiophene can be converted into a carboxylated monomer. researchgate.net This monomer possesses both the polymerizable terthiophene backbone and a carboxylic acid group, which serves as a handle for covalently attaching other molecules, such as bioactive peptides for bioelectronic applications. researchgate.net This approach effectively creates a monomer with dual functionality: one for polymerization and one for subsequent chemical modification.

Furthermore, sequential cross-coupling reactions can be employed to build dissymmetric, multifunctional molecules. By carefully controlling reaction conditions, it is possible to selectively functionalize different positions on the thiophene rings. For example, a bromo-substituent can be used to direct the regioselective introduction of an aryl group at one position, while leaving the bromine intact for a subsequent, different coupling reaction. beilstein-journals.org This stepwise approach allows for the synthesis of monomers with two or more distinct functional groups, offering a high degree of control over the final polymer's properties.

The research findings below illustrate a representative synthetic pathway for creating a multifunctional terthiophene monomer from this compound.

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Starting Material Reagent(s) Reaction Type Product Introduced Functionality Potential Application
This compound 1. n-BuLi, THF, -78°C2. CO₂3. H₃O⁺ Lithiation followed by Carboxylation 3'-Carboxy-2,2':5',2''-terthiophene Carboxylic Acid (-COOH) Site for post-polymerization modification (e.g., peptide coupling for biosensors) researchgate.net
This compound (4-Formylphenyl)boronic acid, Pd(PPh₃)₄, Na₂CO₃ Suzuki Coupling 3'-(4-Formylphenyl)-2,2':5',2''-terthiophene Aldehyde (-CHO) Building block for complex architectures, sensor development
This compound 2-(Tributylstannyl)thiophene Stille Coupling 3',2'''-Biterthiophene-2,2':5',2''-terthiophene (Quaterthiophene) Thiophene Unit Extension of conjugation for tuning electronic properties
This compound 4-(Perfluorohexyl)phenylboronic acid, Pd catalyst Suzuki Coupling 3'-(4-Perfluorohexylphenyl)-2,2':5',2''-terthiophene Perfluoroalkyl Chain (-C₆F₁₃) Modification of solubility, self-assembly, and electron-accepting properties

These examples demonstrate the chemical versatility of this compound as a foundational platform. By selecting the appropriate cross-coupling partner, a diverse range of functionalities can be incorporated, leading to the synthesis of highly specialized monomers. This strategic functionalization is essential for advancing the field of organic electronics, enabling the rational design of materials with precisely engineered characteristics.

Unable to Generate Article: Lack of Available Research Data

Following a comprehensive search of scientific literature and databases, it has been determined that there is insufficient public research available on the chemical compound This compound to generate the requested article.

The user's instructions required a detailed, data-rich article focusing solely on the applications of this specific compound in advanced organic materials and devices, structured around a precise outline that includes its use in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). This would necessitate specific data on its semiconducting properties, charge carrier mobility, performance in donor-acceptor systems, and morphology optimization.

The performed searches did not yield any studies detailing the synthesis of polymers or small molecules from this compound and their subsequent characterization or application in organic electronics. While literature exists for structurally similar compounds, such as polymers based on terthiophene or dithienothiophene cores, these are distinct chemical entities. Adhering to the strict instruction to focus solely on "this compound" and to maintain scientific accuracy prevents the extrapolation of data from these related but different materials.

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Applications of 3 Bromo 2,5 Dithiophen 2 Ylthiophene in Advanced Organic Materials and Devices

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Polymers derived from 3-bromo-2,5-dithiophen-2-ylthiophene are promising candidates for use in organic light-emitting diodes (OLEDs). The extended π-conjugation along the poly(2,5-dithiophen-2-ylthiophene) backbone, often referred to as poly(terthiophene), and its derivatives, allows for efficient charge transport and luminescence. The properties of these polymers can be finely tuned by modifying the chemical structure, such as by introducing different substituent groups.

The photoluminescent properties of polythiophene derivatives are a key area of study for their application in OLEDs. For instance, the introduction of various side chains can influence the emission color and efficiency. Research on a range of polythiophene derivatives has shown that their maximum fluorescence emission can be tuned across the visible spectrum, from blue to red, by altering the substituents on the thiophene (B33073) rings. This tunability is crucial for the development of full-color displays and white lighting applications.

The performance of OLEDs is highly dependent on the architecture of the device and the specific roles of the materials used. Polymers based on this compound can potentially function as the emissive layer, where the recombination of electrons and holes leads to the emission of light. Furthermore, their semiconductor properties make them suitable for use as charge-transporting layers, facilitating the movement of charge carriers to the emissive layer and thereby improving device efficiency and stability. The development of soluble polythiophene derivatives also opens up the possibility of fabricating OLEDs using cost-effective solution-based processing techniques.

Electrochromic Devices and Materials

Electrochromic devices, which change color upon the application of an electrical potential, represent a significant application area for polymers synthesized from this compound. These materials exhibit distinct optical properties in their neutral and oxidized states, making them ideal for use in smart windows, displays, and other technologies where dynamic color change is desired.

Tunable Optical Properties with Applied Potential

The application of an electrical potential to a film of a polymer derived from this compound induces reversible oxidation and reduction (redox) reactions. These redox processes lead to the formation of charge carriers, such as polarons and bipolarons, along the polymer chain. The presence of these charge carriers alters the electronic structure of the material, resulting in a change in its optical absorption and, consequently, its color.

For example, a homopolymer based on a similar monomer, 2,5-di(2-thienyl)thieno[3,2-b]thiophene, demonstrates distinct color changes at different applied voltages. In its neutral state at 0.0 V, the polymer film may appear camel-colored. Upon oxidation to 0.8 V, the color shifts to olive green, and at a higher potential of 1.0 V, it becomes dark blue. This ability to tune the optical properties by simply varying the applied voltage is a hallmark of electrochromic materials and is crucial for their application in devices requiring a range of colors or transparency levels.

Color Switching and Optical Contrast

The performance of an electrochromic device is often characterized by its color switching behavior and optical contrast. Optical contrast refers to the difference in transmittance or absorbance between the colored and bleached states of the material. A high optical contrast is desirable for applications such as smart windows, where a significant change in light transmission is required.

Polymers derived from this compound can be designed to exhibit high optical contrast. For instance, copolymers of 2,5-di(2-thienyl)thieno[3,2-b]thiophene with other thiophene derivatives have been shown to achieve high transmittance changes (ΔT). One such copolymer, when paired with a complementary cathodic layer like PEDOT-PSS in an electrochromic device, exhibited a ΔT of 44.7% at a wavelength of 680 nm. Another copolymer demonstrated a high coloration efficiency of 656.5 cm²/C at 686 nm and rapid switching times of less than 0.9 seconds.

The following table summarizes the electrochromic properties of a homopolymer and copolymers based on a monomer structurally similar to the subject of this article.

Polymer/CopolymerNeutral Color (0.0 V)Oxidized Color (0.8 V)Oxidized Color (1.0 V)Max. Transmittance Change (ΔT)Wavelength for Max. ΔT
HomopolymerCamelOlive GreenDark Blue--
Copolymer 1---41.3%1070 nm
Copolymer 2 (in device)---44.7%680 nm

Chemo/Biosensing Applications

The sensitivity of the electronic properties of conjugated polymers to their local environment makes them excellent candidates for chemo/biosensing applications. Polymers derived from this compound can be incorporated into sensors where the interaction with an analyte modulates the polymer's conductivity or optical properties, providing a detectable signal.

An example of such an application is the use of a solution-processable polymer, poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT-C14), in an organic thin-film transistor (OTFT) for the selective detection of ammonia gas at room temperature. In this sensor, the PBTTT-C14 polymer acts as the organic channel. The device demonstrated a highly responsive behavior to different concentrations of ammonia, with notable changes in its electrical parameters such as channel mobility, threshold voltage, and the on-off ratio. This sensor was capable of detecting ammonia at concentrations below 10 ppm, with a detection limit of 2 ppm and fast response and recovery times. The sensing mechanism is attributed to the electrostatic and chemical interactions between the ammonia gas and the semiconductor polymer.

Molecular Switches

The concept of molecular switches involves the reversible transformation of a molecule between two or more stable states, each with distinct properties. This switching can be triggered by external stimuli such as light or an electrical potential. Oligomers and polymers containing the 2,5-dithiophen-2-ylthiophene (B107007) moiety can be designed to function as molecular switches.

Photochromic molecular switches, which are responsive to light, have been developed using thiophene oligomers based on bisthienylethenes. These molecules can undergo reversible cyclization and ring-opening reactions upon irradiation with UV and visible light, respectively. This photoisomerization leads to a significant change in the electronic and optical properties of the molecule. For instance, the fluorescence emission of these compounds can be reversibly tuned by alternating between UV and visible light irradiation, making them suitable for applications in fluorescent switches and optical data storage. The electrochemical properties of these molecules can also be switched, opening up possibilities for their use in electrochemical switches.

Thermoelectric Devices

Thermoelectric devices can convert heat energy directly into electrical energy and vice versa. The efficiency of a thermoelectric material is determined by its dimensionless figure of merit (ZT), which is proportional to the square of the Seebeck coefficient and the electrical conductivity, and inversely proportional to the thermal conductivity. Conducting polymers, including those derived from this compound, are being explored as promising materials for thermoelectric applications due to their potential for high Seebeck coefficients and low thermal conductivity.

Research into melt-processible conjugated polymers like poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) has shown their potential for thermoelectric applications. The ability to process these materials from the melt is a significant advantage for the fabrication of large-area and flexible thermoelectric generators. While specific ZT values for polymers directly derived from this compound are not widely reported, the broader class of polythiophenes has demonstrated promising thermoelectric properties. For example, by controlling the oxidation level, a ZT of 0.25 at room temperature has been achieved for poly(3,4-ethylenedioxythiophene) (PEDOT), a value that approaches what is needed for efficient devices. The continued development of new synthetic strategies and doping techniques for polymers based on this compound is expected to lead to further improvements in their thermoelectric performance.

Gas Adsorption and Metal-Organic Frameworks (MOFs)

There is no available information on the use of this compound in the synthesis of MOFs for gas adsorption.

There is no available data regarding the performance of MOFs containing this compound for CO2 capture or its selectivity over other gases.

There is no available data regarding the performance of MOFs containing this compound for iodine uptake.

Supramolecular Chemistry and Solid State Assembly of 3 Bromo 2,5 Dithiophen 2 Ylthiophene Derivatives

Self-Assembly Mechanisms and Morphology Control

The self-assembly of thiophene-based molecules is a powerful strategy for the bottom-up fabrication of functional organic materials. For derivatives of 3-bromo-2,5-dithiophen-2-ylthiophene, the process is driven by a combination of π-π stacking of the conjugated thiophene (B33073) rings, hydrophobic interactions, and potentially halogen bonding involving the bromine substituent. These interactions guide the spontaneous organization of individual molecules into larger, ordered structures.

Thiophene-based π-conjugated molecules, such as derivatives of this compound, have a strong tendency to self-assemble into various morphologies, including nanoparticles and fibers core.ac.uk. The formation of these structures is a spontaneous process driven by the minimization of unfavorable interactions with the surrounding medium core.ac.uk. In solution, individual molecules can aggregate to form nanoparticles, which can then serve as building blocks for the growth of one-dimensional structures like nanofibers and microfibers nih.govrsc.org. This hierarchical self-assembly allows for the creation of complex and functional materials from simple molecular precursors. The process can be initiated through methods like solvent-exchange, where a solution of the compound in a good solvent is introduced into a poor solvent, inducing aggregation and the formation of crystalline nanostructures core.ac.uk.

The morphology of the resulting assemblies can be precisely controlled by tuning the molecular structure and the external conditions. For instance, the introduction of specific functional groups can promote directional interactions, leading to the formation of well-defined fibers. Studies on related terthiophene derivatives have shown that these molecules can induce the in situ aggregation of proteins into micrometer-sized fluorescent and electroactive fibers within cell cultures nih.gov. This highlights the potential for designing this compound derivatives that can self-assemble into specific nanostructures for applications in bioelectronics and materials science core.ac.uknih.gov.

The self-assembly of this compound derivatives is highly sensitive to the surrounding environment, particularly the choice of solvent and the pH of the medium. Solvents play a crucial role in modulating the intermolecular forces that govern the assembly process. The polarity of the solvent can influence the strength of π-π stacking and hydrophobic interactions, thereby affecting the final morphology of the aggregates core.ac.uk. For example, in a mixture of solvents with varying polarities, a thiophene-based derivative was observed to transition from nanoparticles to fibers as the solvent composition was changed core.ac.uk.

Below is a table summarizing the influence of external factors on the self-assembly of thiophene-based molecules, which can be extrapolated to derivatives of this compound.

FactorEffect on Self-AssemblyResulting Morphologies
Solvent Polarity Influences the strength of π-π stacking and hydrophobic interactions.Can induce transitions between nanoparticles and fibers.
pH Alters the charge and polarity of molecules with ionizable groups.Can trigger changes in aggregation state and morphology.
Concentration Affects the kinetics of aggregation and the final size of the assemblies.Can lead to the formation of different hierarchical structures.

Host-Guest Chemistry with Macrocyclic Hosts

Host-guest chemistry offers a powerful approach to modulate the properties of guest molecules through non-covalent interactions with a host molecule, typically a macrocycle. This interaction can lead to the formation of stable complexes with unique photophysical and chemical properties.

Derivatives of this compound can act as guests in the cavities of macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes frontiersin.org. The formation of these host-guest complexes is driven by a combination of forces including hydrophobic interactions, van der Waals forces, and in some cases, halogen bonding involving the bromine atom . The encapsulation of the thiophene derivative within the macrocyclic cavity can significantly alter its photophysical properties, often leading to enhanced fluorescence or the appearance of new emission bands researchgate.net.

The luminescence of these complexes arises from the rigid and isolated environment provided by the host macrocycle, which can restrict non-radiative decay pathways of the excited guest molecule. The emission properties of such complexes can be tuned by modifying the structure of either the host or the guest. For instance, the choice of macrocycle can influence the stability of the complex and the degree of electronic communication between the host and guest. The formation of a 1:1 complex between a guest and a host is a common stoichiometry, leading to well-defined luminescent properties researchgate.net. The study of these complexes provides valuable insights into the nature of non-covalent interactions and opens up possibilities for the development of new sensors, imaging agents, and light-emitting materials.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules, termed AIEgens, are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation or in the solid state. wikipedia.org This behavior is contrary to the more common aggregation-caused quenching (ACQ), where fluorescence is diminished upon aggregation.

The underlying mechanism for AIE is the Restriction of Intramolecular Motion (RIM) . nih.gov In solution, AIEgens can dissipate absorbed energy through non-radiative pathways, primarily via intramolecular rotations and vibrations of their constituent parts, such as phenyl or thiophene rings. nih.gov When the molecules aggregate, these intramolecular motions are physically hindered by neighboring molecules. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence. wikipedia.orgnih.gov

Thiophene-containing compounds have been a focus of AIE research. For example, derivatives of tetraphenylethene (TPE) incorporating thiophene moieties have demonstrated pronounced AIE characteristics. acs.orgnih.govnih.gov The propeller-like shape of many AIEgens prevents strong intermolecular π-π stacking in the aggregated state, which would otherwise lead to fluorescence quenching. nih.gov

The enhancement of emission upon aggregation is often quantified by the AIE factor (αAIE), which is the ratio of the fluorescence intensity in the aggregated state to that in the solution state.

StateIntramolecular MotionRadiative DecayNon-Radiative DecayEmission Intensity
Dilute SolutionActiveInefficientEfficientLow / None
Aggregated / SolidRestrictedEfficientSuppressedHigh

This table describes the general principle of the Restriction of Intramolecular Motion (RIM) mechanism responsible for Aggregation-Induced Emission (AIE).

Conclusion and Future Research Directions

Summary of Key Findings on 3-bromo-2,5-dithiophen-2-ylthiophene

Key findings for compounds analogous to this compound primarily revolve around their synthetic accessibility and their electronic properties. The presence of a bromine atom is a critical feature, making the molecule an ideal substrate for a variety of cross-coupling reactions, such as Suzuki and Stille couplings. semanticscholar.org This allows for the strategic extension of the conjugated system, enabling the synthesis of well-defined, larger oligomers and polymers. The dithiophen-2-ylthiophene core suggests a structure with significant π-conjugation, which is a fundamental requirement for charge transport in organic semiconductors. researchgate.net The electronic and optical properties of such materials are highly tunable through chemical modification. researchgate.net

Key Synthetic and Property Insights:

FeatureImplication
Bromine Functionalization Enables facile post-synthesis modification and polymerization via cross-coupling reactions. semanticscholar.org
Oligothiophene Backbone Provides a π-conjugated system essential for semiconductor behavior. researchgate.net
Tunable Properties Electronic and photophysical properties can be fine-tuned through chemical derivatization. researchgate.net

Remaining Challenges in Synthesis and Application

Despite the synthetic versatility offered by bromination, significant challenges remain. One of the primary hurdles in the synthesis of complex oligothiophenes like this compound is achieving high yields and purity, especially as the number of thiophene (B33073) units increases. semanticscholar.org Side reactions and the formation of isomeric impurities can complicate purification processes, which is critical for achieving optimal performance in electronic devices.

From an application perspective, the stability of thiophene-based materials can be a concern. juniperpublishers.com While generally stable, exposure to oxygen and moisture can degrade their electronic properties over time. For a molecule like this compound, ensuring long-term operational stability in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) would be a key challenge to overcome. Furthermore, the precise control over the solid-state packing of these molecules is crucial for efficient charge transport, and achieving the desired morphology in thin films can be difficult.

Prospects for Advanced Functional Materials

The future for this compound and related compounds in the realm of advanced functional materials is promising. Its structure is well-suited for creating materials for a variety of applications in organic electronics. bohrium.com By leveraging the bromo-substituent, this molecule can be incorporated into larger, more complex architectures, including donor-acceptor copolymers for organic solar cells or as the active layer in OFETs. mdpi.com

The inherent photosensitivity and electrochemical activity of oligothiophenes also open doors for their use in sensors and bioelectronics. bohrium.commdpi.com The ability to functionalize the thiophene backbone allows for the introduction of specific recognition elements or moieties that can enhance biocompatibility.

Potential for Rational Design of Novel Thiophene-Based Systems

The true potential of this compound lies in its role as a building block for the rational design of new materials. core.ac.ukrsc.org Computational modeling and density functional theory (DFT) can be employed to predict the electronic and optical properties of polymers and larger molecules derived from this unit. core.ac.uk This allows for a more targeted approach to material design, where specific properties can be engineered by modifying the chemical structure.

For instance, by carefully selecting the groups to be coupled at the bromine position, researchers can tune the HOMO and LUMO energy levels to optimize charge injection and transport, or to control the absorption spectrum for photovoltaic applications. core.ac.uk This design-led approach, combining theoretical predictions with targeted synthesis, will be crucial in unlocking the full potential of novel thiophene-based systems built from precursors like this compound for next-generation electronic devices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-2,5-dithiophen-2-ylthiophene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential cross-coupling (e.g., Suzuki or Stille coupling) and bromination steps. For example:

  • Step 1 : Coupling of thiophene derivatives using Pd(PPh₃)₄ catalysts in solvents like 1,4-dioxane under inert atmospheres (Ar) to form the dithiophene backbone .
  • Step 2 : Bromination at the 3-position using N-bromosuccinimide (NBS) in DMF or CCl₄.
  • Critical Parameters : Temperature (e.g., 90°C for cross-coupling ), solvent polarity, and catalyst loading significantly affect yield (reported 70–85%) and purity. HPLC and TLC are used to monitor intermediates .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., δ 6.80–7.70 ppm for thiophene protons ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H⁺] at m/z 337.32 ).
  • Chromatography : HPLC and column chromatography (ethyl acetate/hexane) resolve impurities, ensuring >95% purity .

Q. What electronic properties make this compound suitable for organic electronics?

  • Key Properties :

  • Extended π-Conjugation : The dithiophene backbone enables charge-carrier mobility, critical for organic field-effect transistors (OFETs) .
  • Electron-Withdrawing Bromine : Enhances stability and modulates HOMO-LUMO levels (theoretical calculations suggest a bandgap of ~2.8 eV) .

Advanced Research Questions

Q. How can cross-coupling reactions in the synthesis be optimized to minimize by-products?

  • Methodological Answer :

  • Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in reducing homocoupling by-products .
  • Solvent Optimization : 1,4-Dioxane improves arylboronic acid solubility vs. THF, reducing side reactions .
  • Stoichiometry Control : A 1:1.05 ratio of dibromothiophene to boronic acid minimizes excess reagent residues .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Analytical Workflow :

  • Comparative Analysis : Cross-validate NMR shifts with structurally similar compounds (e.g., 3,5-dibromo-2,5-bis(methylthio)thiophene δ 127–142 ppm for thiophene carbons ).
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .
  • Replication : Repeat reactions under controlled conditions to isolate intermediates and confirm reproducibility .

Q. What strategies improve the thermal stability of this compound for device integration?

  • Methodological Answer :

  • Substituent Engineering : Introducing methylthio (-SMe) or methoxy (-OMe) groups at the 2,5-positions enhances thermal stability (TGA decomposition >250°C vs. ~200°C for unsubstituted analogs) .
  • Blending with Polymers : Composite films with PEDOT:PSS improve morphological stability in OLEDs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.